Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate
Description
Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate is a structurally complex glycoside derivative featuring a chromen-4-one (flavonoid-like) core. Its molecular formula is inferred as $ \text{C}{22}\text{H}{22}\text{O}{12} $, with a molecular weight of 460.393 g/mol . The compound comprises a phenyl-substituted chromen-4-one moiety linked via an ether bond to a methylated oxane (pyranose) ring. The stereochemistry (2R,3R,4R,5S,6R) is critical for its three-dimensional conformation and interactions with biological targets, such as enzymes or receptors involved in oxidative stress or inflammation pathways .
Properties
CAS No. |
82475-01-2 |
|---|---|
Molecular Formula |
C23H22O11 |
Molecular Weight |
474.418 |
IUPAC Name |
methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H22O11/c1-30-19-14(33-23-18(28)16(26)17(27)21(34-23)22(29)31-2)9-12(25)15-11(24)8-13(32-20(15)19)10-6-4-3-5-7-10/h3-9,16-18,21,23,25-28H,1-2H3/t16-,17-,18+,21-,23+/m1/s1 |
InChI Key |
RLTZGPOFLCHNNX-ACJCWMFTSA-N |
SMILES |
COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)OC)O)O)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate is a complex organic compound that exhibits a range of biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula : C₃₅H₄₆O₂₀
Molecular Weight : 1241.1 g/mol
IUPAC Name : [(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[[3-[4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-6,8-dihydroxy-1-oxo-4H-naphthalen-2-yl]oxy]-4,5-dihydroxy-6-methyloxan-3-yl]oxy...] .
Antioxidant Properties
Research indicates that this compound possesses significant antioxidant activity , which is crucial for neutralizing free radicals and reducing oxidative stress. This property is beneficial in preventing cellular damage associated with various diseases such as cancer and cardiovascular disorders.
Anti-Cancer Activity
Studies have demonstrated that Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy exhibits anti-carcinogenic effects . It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and suppressing tumor growth. For instance:
| Study | Cell Line | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | Inhibition of cell proliferation by 50% at 10 µM concentration | |
| A549 (Lung Cancer) | Induction of apoptosis through caspase activation |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties , particularly in the context of chronic inflammatory diseases. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX and LOX.
Cardiovascular Benefits
Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy has been linked to improved vascular health. It may enhance endothelial function and reduce blood pressure by promoting vasodilation through nitric oxide pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It affects multiple signaling pathways including NF-kB and MAPK pathways that are crucial in inflammation and cancer progression.
- Antioxidant Mechanism : By scavenging free radicals and enhancing endogenous antioxidant defenses.
Case Studies
- Chronic Venous Insufficiency Treatment :
- Neuroprotective Effects :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparison
The compound’s structural analogs are primarily flavonoid glycosides or chromenone derivatives with variations in substituents, stereochemistry, or glycosylation patterns. Below is a detailed comparison with key examples:
Physicochemical Properties
- In contrast, the trihydroxyphenyl analog has higher aqueous solubility due to additional hydroxyl groups.
- Stability : The methyl ester group in the target compound may enhance stability against hydrolysis compared to free carboxylic acids (e.g., the compound in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
